1,1'-Dioctyl-4,4'-bipyridin-1-ium dimethanesulfonate
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Overview
Description
1,1’-Dioctyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique structural and electrochemical properties. It belongs to the class of bipyridinium salts, which are widely studied for their applications in supramolecular chemistry, electrochromic devices, and molecular machines .
Preparation Methods
The synthesis of 1,1’-Dioctyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction produces conjugated oligomers containing multiple aromatic/heterocyclic residues. The reaction conditions often include heating the solvent to reflux and stirring for several days .
Chemical Reactions Analysis
1,1’-Dioctyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by dramatic changes in UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include electron-rich aromatic diamines and Zincke salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Dioctyl-4,4’-bipyridin-1-ium dimethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Dioctyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its redox properties. The compound undergoes reversible electron transfer processes, which lead to changes in its electronic absorption spectra . These redox processes are crucial for its applications in electrochromic devices and molecular machines .
Comparison with Similar Compounds
1,1’-Dioctyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific structural arrangement and electrochemical properties. Similar compounds include:
1,1’-Diethyl-4,4’-bipyridinium dibromide: Another bipyridinium salt with different alkyl substituents.
4,4’-Bipyridinium derivatives: These compounds have varying substituents and exhibit different redox properties.
The uniqueness of 1,1’-Dioctyl-4,4’-bipyridin-1-ium dimethanesulfonate lies in its specific octyl substituents, which influence its solubility and electrochemical behavior .
Properties
CAS No. |
90449-50-6 |
---|---|
Molecular Formula |
C28H48N2O6S2 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
methanesulfonate;1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C26H42N2.2CH4O3S/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;2*1-5(2,3)4/h15-18,21-24H,3-14,19-20H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
XFDOITTTXJHRMZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
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